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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of SGC-CBP30, a potent and

selective chemical probe for the bromodomains of the transcriptional coactivators CREB-

binding protein (CBP) and E1A binding protein p300. This document details the mechanism of

action of SGC-CBP30, presents its biochemical and cellular activities in structured tables, and

offers detailed protocols for key experimental applications. Furthermore, signaling pathways

and experimental workflows are visualized to facilitate a deeper understanding of its utility in

research and drug discovery.

Introduction to Transcriptional Coactivators
CBP/p300 and the Role of SGC-CBP30
The homologous proteins CREB-binding protein (CBP) and p300 are crucial transcriptional

coactivators that play a pivotal role in a multitude of cellular processes, including cell growth,

differentiation, and apoptosis.[1] A key feature of these proteins is their bromodomain, a

structural module that recognizes and binds to acetylated lysine residues on histones and other

proteins.[1] This interaction is critical for the recruitment of the transcriptional machinery to

specific gene promoters and enhancers, thereby activating gene expression. Dysregulation of

CBP/p300 activity is implicated in various diseases, including cancer, making their

bromodomains attractive therapeutic targets.
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SGC-CBP30 is a potent and highly selective small-molecule inhibitor of the CBP/p300

bromodomains.[2] It serves as a valuable chemical tool to dissect the biological functions of

CBP/p300 and as a lead compound for the development of novel therapeutics.[3] By

competitively binding to the acetyl-lysine binding pocket of the CBP/p300 bromodomains, SGC-
CBP30 prevents their recruitment to chromatin, leading to the modulation of gene expression.

[4]

Data Presentation: Quantitative Analysis of SGC-
CBP30 Activity
The following tables summarize the key quantitative data for SGC-CBP30, providing a clear

comparison of its binding affinities, cellular activities, and selectivity.

Table 1: Biochemical Activity of SGC-CBP30

Target Assay Type IC50 / Kd (nM) Reference

CREBBP (CBP) ITC 21 [5]

EP300 (p300) ITC 38 [5]

CREBBP (CBP) AlphaScreen 69 [6]

BRD4(1) ITC
>840 (40-fold

selectivity for CBP)
[5]

BRD4(2) -
>5250 (250-fold

selectivity for CBP)
[7]

Table 2: Cellular Activity of SGC-CBP30

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.benchchem.com/product/b15604191?utm_src=pdf-body
https://www.medchemexpress.com/SGC-CBP30.html
https://www.benchchem.com/pdf/Xdm_cbp_A_Technical_Guide_to_a_Selective_CBP_p300_Bromodomain_Inhibitor.pdf
https://www.benchchem.com/product/b15604191?utm_src=pdf-body
https://www.benchchem.com/product/b15604191?utm_src=pdf-body
https://www.benchchem.com/pdf/A_Comparative_Guide_to_P300_CBP_Bromodomain_Inhibitors_P300_bromodomain_IN_1_versus_GNE_781.pdf
https://www.benchchem.com/product/b15604191?utm_src=pdf-body
https://www.benchchem.com/product/b15604191?utm_src=pdf-body
https://www.benchchem.com/product/b15604191?utm_src=pdf-body
https://www.benchchem.com/product/b15604191?utm_src=pdf-body
https://www.rsc.org/images/Duncan_Hay_tcm18-237062.pdf
https://www.rsc.org/images/Duncan_Hay_tcm18-237062.pdf
https://www.thesgc.org/chemical-probes/sgc-cbp30
https://www.rsc.org/images/Duncan_Hay_tcm18-237062.pdf
https://www.rndsystems.com/products/sgc-cbp30_4889
https://www.benchchem.com/product/b15604191?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15604191?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Line Assay Type Effect
IC50 / EC50
(µM)

Reference

U2OS, HeLa Cytotoxicity Moderate Not specified [8]

RKO
p53 Luciferase

Reporter

Inhibition of

doxorubicin-

stimulated p53

activity

1.5 [8]

AMO1
MYC Expression

(Quantigene)

Reduction in

MYC expression
2.7 [8]

HEK293

NanoBRET

(CBP-Histone

H3.3 binding)

Inhibition 2.8 [8]

LP-1, OPM2

IRF4 mRNA

Expression (qRT-

PCR)

Dose-dependent

inhibition
Not specified [9]

Multiple

Myeloma Cell

Lines

Viability Assay Growth inhibition GI50 < 3 [9]

Signaling Pathways and Experimental Workflows
Visual representations of the mechanism of action of SGC-CBP30 and a typical experimental

workflow for its use are provided below using the Graphviz DOT language.
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Mechanism of SGC-CBP30 Action

Transcriptional Activation

Inhibition by SGC-CBP30

Acetylated Histone CBP/p300 recruits Transcriptional Machinery recruits Gene Transcription initiates

SGC-CBP30 CBP/p300
 binds to

bromodomain

Click to download full resolution via product page

Mechanism of SGC-CBP30 Action

General Experimental Workflow with SGC-CBP30

Cell Culture

SGC-CBP30 Treatment

Harvesting & Lysis

Downstream Assay

Data Analysis
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Click to download full resolution via product page

General Experimental Workflow

Experimental Protocols
This section provides detailed methodologies for key experiments utilizing SGC-CBP30 to

investigate transcriptional coactivators.

Cell Culture and SGC-CBP30 Treatment
Cell Seeding: Plate cells at a density that ensures they are in the logarithmic growth phase

(typically 70-80% confluency) at the time of treatment.

SGC-CBP30 Preparation: Prepare a stock solution of SGC-CBP30 (e.g., 10 mM in DMSO)

and store at -20°C.[1] For cell culture experiments, dilute the stock solution into the culture

medium to the desired final concentration immediately before use.[1] To avoid cytotoxicity,

the final DMSO concentration should not exceed 0.1%.[1]

Treatment: Treat cells with the desired concentration of SGC-CBP30 for the appropriate

duration as determined by the specific assay (e.g., 6 hours for gene expression analysis, 24-

72 hours for viability assays).[9] Include a vehicle control (e.g., DMSO) at the same final

concentration as the SGC-CBP30-treated samples.

Western Blot Analysis of Histone Acetylation
This protocol is adapted for the analysis of histone acetylation changes following SGC-CBP30
treatment.

Cell Lysis and Histone Extraction (Acid Extraction Method):

After treatment, wash cells with ice-cold PBS and harvest.

Resuspend the cell pellet in Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-

100, 2 mM phenylmethylsulfonyl fluoride (PMSF), and 0.02% NaN3).

Incubate on ice for 10 minutes with gentle agitation.

Centrifuge at 2000 rpm for 10 minutes at 4°C to pellet the nuclei. Discard the supernatant.
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Wash the nuclei pellet with TEB and centrifuge again.

Resuspend the nuclei pellet in 0.2 N HCl and incubate overnight at 4°C on a rotator to

extract histones.

Centrifuge at 2000 rpm for 10 minutes at 4°C to pellet the debris.

Transfer the supernatant containing the histones to a new tube.

Protein Quantification: Determine the protein concentration of the histone extracts using a

Bradford assay.

SDS-PAGE and Protein Transfer:

For each sample, load 15-30 µg of histone extract onto a 15% SDS-polyacrylamide gel.

Run the gel at 100-120V until the dye front reaches the bottom.

Transfer the separated proteins to a PVDF membrane.

Immunoblotting:

Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with

0.1% Tween-20) for 1 hour at room temperature.

Incubate the membrane with primary antibodies specific for acetylated histones (e.g., anti-

acetyl-H3K27) and a loading control (e.g., anti-Histone H3) overnight at 4°C.

Wash the membrane three times with TBST.

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room

temperature.

Wash the membrane three times with TBST.

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an

appropriate imaging system.
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AlphaLISA (Amplified Luminescent Proximity
Homogeneous Assay) for CBP/p300 Bromodomain
Binding
This assay quantifies the inhibitory effect of SGC-CBP30 on the interaction between the

CBP/p300 bromodomain and an acetylated histone peptide.

Reagent Preparation:

Prepare a serial dilution of SGC-CBP30 in assay buffer.

Prepare solutions of biotinylated acetylated histone H3 peptide, streptavidin-coated donor

beads, and acceptor beads conjugated to the CBP or p300 bromodomain in assay buffer.

Assay Procedure (384-well format):

Add 2 µL of the SGC-CBP30 dilution or vehicle control to the wells.

Add 2 µL of the CBP or p300 bromodomain-conjugated acceptor beads.

Add 2 µL of the biotinylated acetylated histone H3 peptide.

Incubate for 60 minutes at room temperature.

Add 2 µL of streptavidin-coated donor beads.

Incubate for 60 minutes at room temperature in the dark.

Signal Detection: Read the plate on an AlphaScreen-capable plate reader.

Data Analysis: Plot the AlphaLISA signal against the logarithm of the SGC-CBP30
concentration and fit the data to a sigmoidal dose-response curve to determine the IC50

value.

NanoBRET™ (Bioluminescence Resonance Energy
Transfer) Target Engagement Assay
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This live-cell assay measures the binding of SGC-CBP30 to the CBP/p300 bromodomain.

Cell Preparation:

Transfect HEK293 cells with a vector expressing a NanoLuc® luciferase-CBP or -p300

bromodomain fusion protein.

Plate the transfected cells in a white 96-well assay plate.

Assay Procedure:

Prepare a serial dilution of SGC-CBP30.

Add the NanoBRET™ tracer, a cell-permeable fluorescent ligand for the CBP/p300

bromodomain, to the cells.

Add the SGC-CBP30 dilutions to the wells.

Incubate at 37°C for 2 hours.

Add the NanoBRET™ substrate and extracellular NanoLuc® inhibitor.

Signal Detection: Read the plate within 10 minutes on a luminometer capable of measuring

both the donor (460 nm) and acceptor (618 nm) emission wavelengths.

Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission). Plot the

ratio against the SGC-CBP30 concentration to determine the IC50 value.

Fluorescence Recovery After Photobleaching (FRAP)
FRAP can be used to assess the effect of SGC-CBP30 on the mobility and chromatin binding

dynamics of CBP/p300.

Cell Preparation:

Transfect cells (e.g., U2OS) with a plasmid expressing GFP-tagged CBP or p300.

Plate the cells on glass-bottom dishes.
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SGC-CBP30 Treatment: Treat the cells with SGC-CBP30 (e.g., 1 µM) or vehicle control for

the desired duration.[7]

FRAP Procedure:

Identify a cell expressing the GFP-fusion protein.

Acquire a few pre-bleach images of a defined region of interest (ROI) within the nucleus.

Photobleach the ROI using a high-intensity laser.

Acquire a time-lapse series of images of the ROI to monitor the recovery of fluorescence.

Data Analysis:

Measure the fluorescence intensity in the bleached ROI over time.

Correct for photobleaching during image acquisition.

Normalize the fluorescence recovery data.

Fit the recovery curve to a mathematical model to determine the mobile fraction and the

halftime of recovery. An acceleration in FRAP recovery, as seen with SGC-CBP30,

indicates a displacement of the protein from chromatin.[7]

Chromatin Immunoprecipitation followed by Sequencing
(ChIP-seq)
ChIP-seq can be employed to map the genome-wide occupancy of CBP/p300 and assess how

it is altered by SGC-CBP30 treatment.

Cell Treatment and Cross-linking:

Treat cells with SGC-CBP30 or vehicle control.

Cross-link proteins to DNA by adding formaldehyde directly to the culture medium to a

final concentration of 1% and incubating for 10 minutes at room temperature.
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Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

Chromatin Preparation:

Harvest and lyse the cells.

Sonically shear the chromatin to an average fragment size of 200-600 bp.

Immunoprecipitation:

Incubate the sheared chromatin with an antibody specific for CBP or p300 overnight at

4°C.

Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

Wash the beads to remove non-specific binding.

Elution and Reverse Cross-linking:

Elute the chromatin from the beads.

Reverse the cross-links by incubating at 65°C overnight.

DNA Purification: Purify the DNA using a standard column-based method.

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA

and perform high-throughput sequencing.

Data Analysis:

Align the sequencing reads to the reference genome.

Perform peak calling to identify regions of CBP/p300 enrichment.

Compare the peak profiles between SGC-CBP30-treated and control samples to identify

differential binding sites.

Conclusion
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SGC-CBP30 is a powerful and selective chemical probe for investigating the role of the

transcriptional coactivators CBP and p300. Its well-characterized biochemical and cellular

activities, combined with the detailed experimental protocols provided in this guide, make it an

invaluable tool for researchers in the fields of epigenetics, cancer biology, and drug discovery.

The ability to specifically inhibit the bromodomain-mediated interactions of CBP/p300 allows for

a nuanced dissection of their functions in gene regulation and disease pathogenesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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